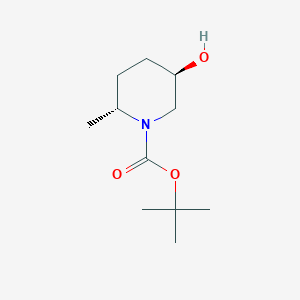

tert-Butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate

説明

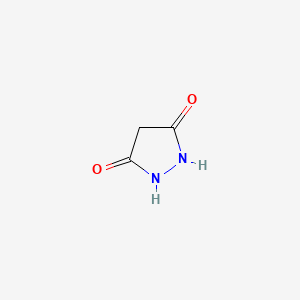

“tert-Butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate” is a chemical compound with the CAS Number: 1431473-05-0. It has a molecular weight of 215.29 and is typically stored in a refrigerator. The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H22N2O3/c1-8-5-12-9 (7-14)6-13 (8)10 (15)16-11 (2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m1/s1 . This indicates the specific arrangement of atoms in the molecule and the bonds between them.

科学的研究の応用

Synthesis and Application in Pipecolic Acid Derivatives

Purkayastha et al. (2010) demonstrated a method for synthesizing pipecolic acid derivatives using tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate, leading to the synthesis of (2R,4R,6S)-6-tert-butyl-4-hydroxypiperidine-2-carboxylic acid. This showcases the use of tert-butyl derivatives in the synthesis of complex organic compounds (Purkayastha et al., 2010).

Role in Protein Tyrosine Kinase Inhibitor Synthesis

Chen Xin-zhi (2011) described the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a key intermediate in creating the protein tyrosine kinase Jak3 inhibitor—CP-690550. This highlights its role in developing significant pharmacological agents (Chen Xin-zhi, 2011).

Preparation of Enantiomers

Davies et al. (2003) utilized methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate in parallel kinetic resolution to efficiently synthesize both (1R,2S,5S)- and (1S,2R,5R)-enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate. This research exemplifies the compound's utility in enantioselective synthesis (Davies et al., 2003).

Hydroformylation and Amino Acid Derivative Synthesis

Kollár and Sándor (1993) explored the hydroformylation of a (2R)-2-tert-butyl-Δ4-1,3-oxazoline derivative, leading to important intermediates for synthesizing homochiral amino acid derivatives. This underscores its role in creating structurally complex and valuable amino acids (Kollár & Sándor, 1993).

Synthesis of Hydroxylated Piperidine Derivatives

Boev et al. (2015) synthesized tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, demonstrating its application in producing hydroxylated piperidine derivatives with specific stereochemistry. This work is crucial for developing compounds with precise structural requirements (Boev et al., 2015).

Safety and Hazards

The safety information available indicates that “tert-Butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate” may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用機序

Target of Action

This compound is a tertiary butyl ester , which are known to have broad applications in synthetic organic chemistry . .

Mode of Action

As a tertiary butyl ester, it may be involved in reactions that introduce the tert-butoxycarbonyl group into a variety of organic compounds

Biochemical Pathways

Tertiary butyl esters, in general, are known to be involved in a variety of reactions in synthetic organic chemistry . The downstream effects of these reactions would depend on the specific targets and the nature of the interactions.

特性

IUPAC Name |

tert-butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-5-6-9(13)7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIXYMAYESKVIK-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](CN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2422591.png)

![3-(4-Chlorobenzyl)-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2422592.png)

![5-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2422593.png)

![8-chloro-2-((2-fluorophenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2422595.png)

![N'-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide](/img/structure/B2422602.png)

![Ethyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2422605.png)

![[4-[(4-Bromophenyl)iminomethyl]-2-methoxyphenyl] phenyl carbonate](/img/structure/B2422607.png)

![3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine-7-boronic acid pinacol ester](/img/structure/B2422608.png)